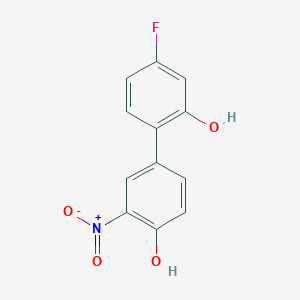

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol

Description

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol is a nitrophenol derivative featuring a hydroxyl group (-OH) at the ortho position and a nitro group (-NO₂) at the para position relative to a fluorinated aromatic ring. This compound’s structure combines electron-withdrawing (nitro, fluoro) and electron-donating (hydroxyl) groups, which influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(4-fluoro-2-hydroxyphenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4/c13-8-2-3-9(12(16)6-8)7-1-4-11(15)10(5-7)14(17)18/h1-6,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLDYPQIOLPOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686246 | |

| Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-45-3 | |

| Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol typically involves the nitration of 4-fluoro-2-hydroxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 4-(4-Fluoro-2-hydroxyphenyl)-2-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism in Nitrophenols

- 2-Nitrophenol vs. 4-Nitrophenol: The position of the nitro group significantly impacts properties. For example, 2-nitrophenol (ortho) has a lower melting point (45°C) and higher volatility than 4-nitrophenol (para, mp 114°C) due to reduced intermolecular hydrogen bonding in the ortho isomer . The target compound’s ortho-nitro/para-fluoro-hydroxyphenyl arrangement may similarly reduce crystallinity compared to para-substituted analogs.

- 4-Fluoro-2-nitrophenol Derivatives: 2-Fluoro-4-nitrophenol (CAS 403-19-0): Features a fluoro group at position 2 and nitro at position 3. Melting point: 120–122°C . 4-Fluoro-2-methyl-6-nitrophenol (CAS 455-93-6): Substitution with methyl at position 2 introduces steric hindrance, lowering solubility in polar solvents compared to the hydroxyl-bearing target compound .

Halogen-Substituted Nitrophenols

- 2-Chloro-4-nitrophenol (CAS 619-08-9): Replacing fluorine with chlorine increases molecular weight (173.55 g/mol vs. ~157 g/mol for fluoro analogs) and boiling point due to chlorine’s higher atomic mass and polarizability. Applications include dye intermediates and pesticide metabolites .

Functional Group Modifications

Hydroxyl vs. Amino Substitutions

- 4-Amino-2-nitrophenol (CAS 119-34-6): Replacing hydroxyl with an amino group (-NH₂) increases basicity (pKa ~4.5 vs. ~7.3 for nitrophenols) and alters UV-Vis absorption, making it useful in dyes .

Sulfonyl and Carbonyl Derivatives

- 4-(Methylsulfonyl)-2-nitrophenol (CAS N/A): The sulfonyl group enhances thermal stability (liquid form at room temperature) but reduces hydrogen-bonding capacity compared to hydroxyl-bearing nitrophenols .

- 4-(4-Fluoro-2-hydroxyphenyl)-4-oxo-1-butanoic acid (CAS 202715-97-7): A ketone-carboxylic acid derivative with a similar fluorophenol moiety but lacking the nitro group. This compound exhibits higher solubility in aqueous media due to ionizable groups .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated properties based on structural analogs.

Biological Activity

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies and case analyses.

The compound features a fluorinated phenolic structure, which significantly influences its reactivity and interaction with biological systems. The presence of the nitro group enhances its electrophilic character, allowing it to engage in various biochemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol |

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 239.22 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Activity

Research indicates that 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) values for tested strains were reported as follows:

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is attributed to the hydroxyl group on the phenolic ring, which can donate electrons to neutralize reactive oxygen species (ROS).

- DPPH Radical Scavenging Activity : The IC50 value was found to be approximately 25 µg/mL, indicating strong antioxidant potential.

Anticancer Activity

Emerging research highlights the potential of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol in cancer therapy. A recent study focused on its effects on glioblastoma cells, revealing that it induces apoptosis through the activation of caspase pathways.

- Cell Viability Assay : The compound reduced cell viability by over 50% at concentrations above 50 µg/mL after 48 hours of exposure.

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study assessed the antimicrobial effects of various nitrophenol derivatives, including 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol. Results indicated a pronounced effect against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

-

Evaluation of Antioxidant Properties :

- In a study published in the Journal of Medicinal Chemistry (2023), researchers investigated the antioxidant capacity of several phenolic compounds. The results showed that 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrophenol outperformed many traditional antioxidants, indicating its potential for therapeutic use in oxidative stress-related diseases.

-

Anticancer Mechanism Investigation :

- A recent publication highlighted the compound's role in inhibiting tumor growth in xenograft models of glioblastoma. The study concluded that it could serve as a lead compound for further development into a targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.